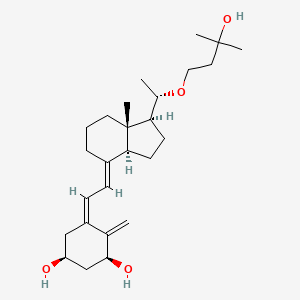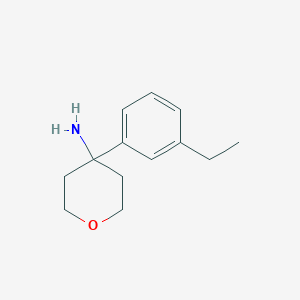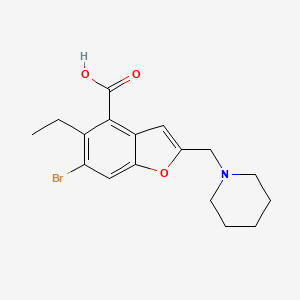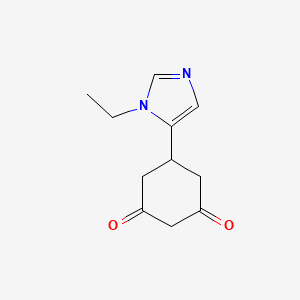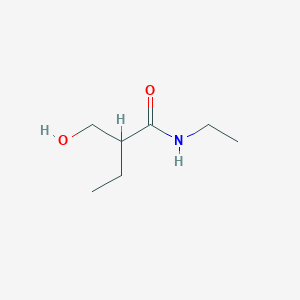![molecular formula C29H40N2O3Si B12932544 tert-Butyl (2S,3R,3aS,6R,7aR)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12932544.png)
tert-Butyl (2S,3R,3aS,6R,7aR)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2S,3R,3aS,6R,7aR)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate: is a complex organic compound that belongs to the class of silyl ethers. These compounds are often used in organic synthesis due to their stability and reactivity. The compound features a tert-butyldiphenylsilyl group, which is commonly used as a protecting group for alcohols in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection of hydroxyl groups, cyclization reactions, and the introduction of the silyl ether group. Common reagents used in these reactions include tert-butyldiphenylsilyl chloride, bases like triethylamine, and solvents such as dichloromethane.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the silyl ether group.
Reduction: Reduction reactions may target the carboxylate group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the silyl ether group.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a silyl ether oxide, while reduction could produce an alcohol or amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable tool in organic synthesis.
Biology
In biological research, silyl ethers are often used to protect hydroxyl groups during the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, compounds like this are used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry
In the chemical industry, silyl ethers are used in the production of various materials, including polymers and resins.
Wirkmechanismus
The mechanism of action for this compound involves its reactivity as a silyl ether. The tert-butyldiphenylsilyl group can be selectively removed under mild conditions, allowing for the deprotection of hydroxyl groups in complex molecules. This makes it a valuable tool in multi-step organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyldimethylsilyl ether
- Trimethylsilyl ether
- Triisopropylsilyl ether
Uniqueness
The uniqueness of tert-Butyl (2S,3R,3aS,6R,7aR)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate lies in its specific stereochemistry and the presence of the tert-butyldiphenylsilyl group. This combination provides unique reactivity and stability, making it particularly useful in complex synthetic routes.
Eigenschaften
Molekularformel |
C29H40N2O3Si |
|---|---|
Molekulargewicht |
492.7 g/mol |
IUPAC-Name |
tert-butyl (1S,2R,3S,6R,8R)-2-[tert-butyl(diphenyl)silyl]oxy-4,9-diazatricyclo[4.3.1.03,8]decane-9-carboxylate |
InChI |
InChI=1S/C29H40N2O3Si/c1-28(2,3)33-27(32)31-23-17-20-18-24(31)26(25(23)30-19-20)34-35(29(4,5)6,21-13-9-7-10-14-21)22-15-11-8-12-16-22/h7-16,20,23-26,30H,17-19H2,1-6H3/t20-,23-,24+,25+,26+/m1/s1 |
InChI-Schlüssel |
GXHJGMHVCORGJJ-MTKOPPBXSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1[C@@H]2C[C@@H]3C[C@H]1[C@@H]([C@H]2NC3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C2CC3CC1C(C2NC3)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



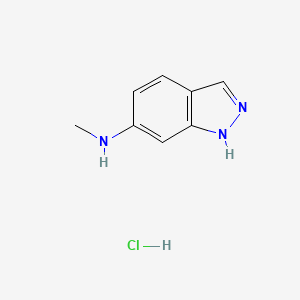
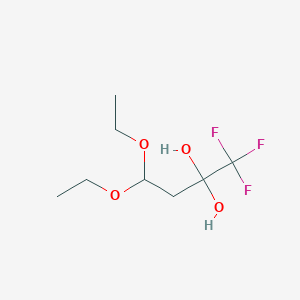

![1,3-Bis[(morpholin-4-yl)methyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B12932491.png)
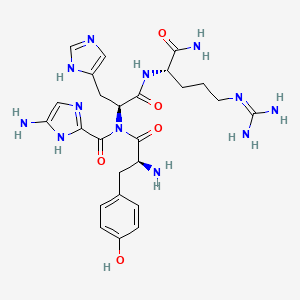
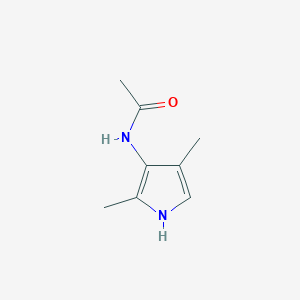
![5-Bromo-2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B12932510.png)
![2-Bromo-8-(3-chloro-5-fluorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12932514.png)
